5',5'-Dimethyl-3-phenyl-9-chloro-2,3,4,4a,5,6-hexahydro-1h-spiro[benzo[c]quinolizine-5,2'-cyclohexane]-1',3'-dione
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Overview
Description
9’-Chloro-4,4-dimethyl-3’-phenyl-1’,2’,3’,4’,4’a,6’-hexahydrospiro[cyclohexane-1,5’-pyrido[1,2-a]quinoline]-2,6-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9’-chloro-4,4-dimethyl-3’-phenyl-1’,2’,3’,4’,4’a,6’-hexahydrospiro[cyclohexane-1,5’-pyrido[1,2-a]quinoline]-2,6-dione involves multiple steps. One common method starts with the preparation of the cyclohexane ring, followed by the introduction of the pyrido[1,2-a]quinoline moiety. The final step involves the chlorination and spiro linkage formation. The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentration. The use of automated systems ensures consistent quality and reduces the risk of human error. Additionally, industrial processes often incorporate recycling of solvents and reagents to minimize waste and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
9’-Chloro-4,4-dimethyl-3’-phenyl-1’,2’,3’,4’,4’a,6’-hexahydrospiro[cyclohexane-1,5’-pyrido[1,2-a]quinoline]-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as alkyl or aryl groups, onto the compound
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further utilized in the synthesis of more complex molecules or as intermediates in pharmaceutical applications .
Scientific Research Applications
9’-Chloro-4,4-dimethyl-3’-phenyl-1’,2’,3’,4’,4’a,6’-hexahydrospiro[cyclohexane-1,5’-pyrido[1,2-a]quinoline]-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of 9’-chloro-4,4-dimethyl-3’-phenyl-1’,2’,3’,4’,4’a,6’-hexahydrospiro[cyclohexane-1,5’-pyrido[1,2-a]quinoline]-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclohexane-1,5’-pyrido[1,2-a]quinoline]-2,6-dione: Lacks the chloro and phenyl substituents, resulting in different chemical and biological properties.
4,4-Dimethyl-3’-phenyl-1’,2’,3’,4’,4’a,6’-hexahydrospiro[cyclohexane-1,5’-pyrido[1,2-a]quinoline]-2,6-dione:
Uniqueness
The presence of the chloro and phenyl groups in 9’-chloro-4,4-dimethyl-3’-phenyl-1’,2’,3’,4’,4’a,6’-hexahydrospiro[cyclohexane-1,5’-pyrido[1,2-a]quinoline]-2,6-dione imparts unique chemical and biological properties. These substituents enhance the compound’s reactivity and its ability to interact with specific molecular targets, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C26H28ClNO2 |
---|---|
Molecular Weight |
422.0 g/mol |
IUPAC Name |
9-chloro-5',5'-dimethyl-3-phenylspiro[1,2,3,4,4a,6-hexahydrobenzo[c]quinolizine-5,2'-cyclohexane]-1',3'-dione |
InChI |
InChI=1S/C26H28ClNO2/c1-25(2)15-23(29)26(24(30)16-25)14-19-8-9-20(27)13-21(19)28-11-10-18(12-22(26)28)17-6-4-3-5-7-17/h3-9,13,18,22H,10-12,14-16H2,1-2H3 |
InChI Key |
ASFIVQACLZMLMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C2(CC3=C(C=C(C=C3)Cl)N4C2CC(CC4)C5=CC=CC=C5)C(=O)C1)C |
Origin of Product |
United States |
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